4-Chloro-7,8-difluoro-3-nitroquinoline
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the nitration of 4-chloro-7,8-difluoroquinoline using nitric acid under controlled conditions . Another approach involves the cyclization of appropriate precursors in the presence of suitable reagents and catalysts .
Industrial Production Methods
Industrial production of 4-Chloro-7,8-difluoro-3-nitroquinoline may involve large-scale nitration reactions, followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-7,8-difluoro-3-nitroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine and fluorine atoms can be substituted by nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as sodium borohydride.
Cyclization: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.
Reduction: Sodium borohydride or hydrogen gas in the presence of a catalyst.
Cyclization: Acidic or basic conditions, often with the use of catalysts like palladium or copper.
Major Products Formed
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Substituted Quinoline Derivatives: Nucleophilic substitution leads to various substituted quinoline derivatives.
Scientific Research Applications
4-Chloro-7,8-difluoro-3-nitroquinoline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-7,8-difluoro-3-nitroquinoline involves its interaction with biological targets, such as enzymes and receptors. The compound’s fluorine and nitro groups enhance its binding affinity and reactivity, leading to the inhibition of specific enzymes or disruption of cellular processes . The exact molecular targets and pathways may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7,8-difluoroquinoline: Lacks the nitro group, resulting in different reactivity and biological activity.
6,7-Difluoro-3-nitroquinoline: Similar structure but with different substitution pattern, affecting its chemical properties.
4,5-Difluoro-2-nitrobenzoic acid: A precursor used in the synthesis of various fluorinated quinoline derivatives.
Uniqueness
4-Chloro-7,8-difluoro-3-nitroquinoline is unique due to the combination of chlorine, fluorine, and nitro groups on the quinoline ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various fields .
Biological Activity
4-Chloro-7,8-difluoro-3-nitroquinoline (CAS No. 1598525-71-3) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic applications.
Chemical Structure and Properties
The structure of this compound features a quinoline backbone with two fluorine atoms and a nitro group attached. This unique configuration enhances its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various enzymes and cellular receptors. The presence of fluorine and nitro groups increases its binding affinity to these targets, potentially leading to inhibition of specific enzymatic pathways or disruption of cellular processes.
Interaction with Enzymes
Research indicates that this compound may act as an enzyme inhibitor, affecting metabolic pathways critical for cell survival. The exact enzymes targeted can vary, but studies suggest involvement in pathways related to cancer cell proliferation.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the effectiveness of this compound against various cancer cell lines. The results are summarized in the following table:
Cell Line | IC50 (µM) | Observations |
---|---|---|
HCT116 (Colorectal) | 15 | Induces apoptosis and cell cycle arrest |
A549 (Lung) | 20 | Significant reduction in viability |
CCRF-CEM (Leukemia) | 10 | Accumulation in G0/G1 phase |
U2OS (Osteosarcoma) | 25 | Moderate cytotoxic effects observed |
These findings indicate that this compound exhibits selective cytotoxicity towards cancer cells while showing less effect on non-malignant cells .
Case Studies
Several studies have explored the biological effects of this compound:
- Study on Colon Cancer Cells : In a study involving HCT116 cells, treatment with the compound resulted in apoptosis as evidenced by increased caspase activity and DNA fragmentation. The compound was found to inhibit DNA synthesis effectively at concentrations around its IC50 value .
- Leukemia Cell Line Analysis : Research on CCRF-CEM cells showed that treatment led to significant cell cycle arrest at the G0/G1 phase. This was accompanied by a decrease in S phase cells, indicating an inhibition of DNA replication processes .
- Lung Cancer Studies : A549 lung cancer cells displayed reduced viability upon exposure to the compound, suggesting potential utility in treating lung malignancies .
Potential Therapeutic Applications
Given its biological activity, this compound is being investigated for its potential as an antimicrobial agent and an anticancer drug. Its ability to disrupt cellular processes makes it a candidate for further development in drug formulation aimed at treating resistant strains of bacteria or specific types of cancer .
Properties
IUPAC Name |
4-chloro-7,8-difluoro-3-nitroquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3ClF2N2O2/c10-7-4-1-2-5(11)8(12)9(4)13-3-6(7)14(15)16/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWUVOMCDWHBQDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=NC=C(C(=C21)Cl)[N+](=O)[O-])F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3ClF2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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